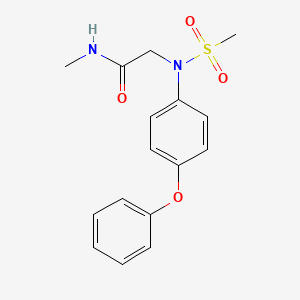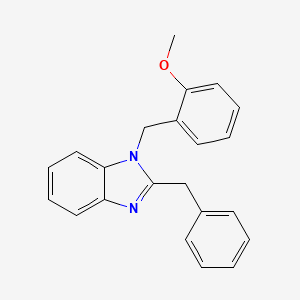![molecular formula C13H14N2O4S B5777368 (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as DMTMT, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine family and is structurally similar to other compounds such as mescaline and MDMA. DMTMT has been synthesized through various methods and has shown promise in a variety of research applications.
Mécanisme D'action
The mechanism of action of (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood, but it is believed to act primarily as a serotonin agonist, binding to and activating serotonin receptors in the brain. This leads to changes in neurotransmitter levels and the activation of various signaling pathways, resulting in the observed effects on mood, perception, and consciousness.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It has also been shown to increase levels of certain neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in scientific research is its potential as a psychedelic compound. This may allow researchers to study altered states of consciousness and their effects on the brain and behavior. However, there are also limitations to using this compound, including the potential for adverse side effects and the need for careful safety precautions. Additionally, the legality of using this compound in research may vary depending on location and regulations.
Orientations Futures
There are several potential future directions for research on (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. One area of interest is its potential as a therapeutic agent for various mental health conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior. Finally, there may be potential for the development of new compounds based on the structure of this compound that could have improved safety and efficacy profiles.
Méthodes De Synthèse
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized through several methods, including the reaction of 2,4-dimethoxybenzaldehyde with 5-nitro-2-thiophenemethanamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reagents, but all lead to the formation of this compound. The synthesis of this compound is a complex process that requires careful attention to detail and proper safety precautions.
Applications De Recherche Scientifique
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a psychedelic compound, similar to other phenethylamines such as mescaline and MDMA. This compound has been shown to produce visual and auditory hallucinations, altered states of consciousness, and changes in mood and perception.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-9-3-5-11(12(7-9)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFSNSWBWQLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)

![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)

![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)


